Protriptyline hydrochloride

Vue d'ensemble

Description

Le chlorhydrate de protriptyline est un antidépresseur tricyclique, plus précisément une amine secondaire, indiqué pour le traitement de la dépression et du trouble déficitaire de l'attention avec hyperactivité (TDAH). Contrairement à la plupart des antidépresseurs tricycliques, le chlorhydrate de protriptyline a tendance à être énergisant plutôt que sédatif et est parfois utilisé pour la narcolepsie afin d'obtenir un effet stimulant de l'éveil .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le chlorhydrate de protriptyline est synthétisé par une série de réactions chimiques impliquant la formation d'une structure de dibenzocycloheptène. La synthèse implique généralement l'alkylation du dibenzocycloheptadiène avec un halogénure d'alkyle approprié, suivie d'une amination pour introduire le groupe amine. L'étape finale consiste à former le sel chlorhydrate en faisant réagir la base libre avec de l'acide chlorhydrique .

Méthodes de production industrielle : Dans les milieux industriels, la production de chlorhydrate de protriptyline implique une synthèse chimique à grande échelle utilisant des conditions de réaction similaires à celles de la synthèse en laboratoire. Le processus est optimisé pour le rendement et la pureté, avec des mesures strictes de contrôle de la qualité pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions : Le chlorhydrate de protriptyline subit diverses réactions chimiques, notamment :

Oxydation : La protriptyline peut être oxydée pour former les N-oxydes correspondants.

Réduction : Les réactions de réduction peuvent convertir la protriptyline en ses dérivés amines réduits.

Substitution : Les réactions de substitution nucléophile peuvent modifier le groupe amine ou d'autres groupes fonctionnels sur la molécule.

Réactifs et conditions courants :

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et les peracides.

Réduction : Des agents réducteurs tels que l'hydrure de lithium aluminium ou le borohydrure de sodium sont utilisés.

Substitution : Des nucléophiles comme les halogénures d'alkyle ou les amines sont utilisés en conditions basiques.

Principaux produits formés :

Oxydation : N-oxydes de protriptyline.

Réduction : Dérivés amines réduits.

Substitution : Différents dérivés substitués selon le nucléophile utilisé.

4. Applications de la recherche scientifique

Le chlorhydrate de protriptyline a une large gamme d'applications de recherche scientifique :

Chimie : Utilisé comme composé modèle dans les études sur les antidépresseurs tricycliques et leurs propriétés chimiques.

Biologie : Étudié pour ses effets sur les systèmes de neurotransmetteurs et la liaison aux récepteurs.

Médecine : Principalement utilisé dans le traitement de la dépression, du TDAH et de la narcolepsie.

Industrie : Utilisé dans l'industrie pharmaceutique pour la production de médicaments antidépresseurs.

5. Mécanisme d'action

Le chlorhydrate de protriptyline agit en inhibant la recapture des neurotransmetteurs noradrénaline et sérotonine par les cellules nerveuses. Cette inhibition augmente la concentration de ces neurotransmetteurs dans la fente synaptique, améliorant la neurotransmission et l'humeur. De plus, le chlorhydrate de protriptyline diminue la régulation des récepteurs β-adrénergiques du cortex cérébral et sensibilise les récepteurs sérotoninergiques post-synaptiques en cas d'utilisation chronique .

Applications De Recherche Scientifique

Protriptyline hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a model compound in studies of tricyclic antidepressants and their chemical properties.

Biology: Investigated for its effects on neurotransmitter systems and receptor binding.

Medicine: Primarily used in the treatment of depression, ADHD, and narcolepsy.

Industry: Utilized in the pharmaceutical industry for the production of antidepressant medications.

Mécanisme D'action

Protriptyline hydrochloride acts by inhibiting the reuptake of the neurotransmitters norepinephrine and serotonin by nerve cells. This inhibition increases the concentration of these neurotransmitters in the synaptic cleft, enhancing neurotransmission and improving mood. Additionally, this compound down-regulates cerebral cortical β-adrenergic receptors and sensitizes post-synaptic serotonergic receptors with chronic use .

Comparaison Avec Des Composés Similaires

Le chlorhydrate de protriptyline est structurellement similaire à d'autres antidépresseurs tricycliques, tels que l'amitriptyline, la nortriptyline et la butriptyline. Il est unique par ses effets énergisants, qui contrastent avec les propriétés sédatives de nombreux autres antidépresseurs tricycliques. Cela rend le chlorhydrate de protriptyline particulièrement utile pour des affections telles que la narcolepsie, où une promotion de l'éveil est souhaitée .

Composés similaires :

- Amitriptyline

- Nortriptyline

- Butriptyline

Les propriétés uniques et les applications diverses du chlorhydrate de protriptyline en font un composé précieux à la fois dans la recherche scientifique et dans la pratique clinique.

Activité Biologique

Protriptyline hydrochloride is a tricyclic antidepressant (TCA) primarily used for the treatment of depression. Its biological activity is characterized by its effects on neurotransmitter systems, particularly norepinephrine and serotonin, as well as its potential applications in various psychiatric and neurological conditions.

Protriptyline acts predominantly by inhibiting the reuptake of norepinephrine and serotonin in the brain, which enhances their availability in the synaptic cleft. Specifically, it has a high affinity for the norepinephrine transporter (NET) with an IC50 value of 1.41 nM, while its affinity for the serotonin transporter (SERT) is lower at 19.6 nM, and it shows minimal activity at the dopamine transporter (DAT) with an IC50 of 2,100 nM . This selective inhibition leads to increased serotonergic neurotransmission and modulation of adrenergic receptor sensitivity over time.

Table 1: Affinity of this compound for Neurotransmitter Transporters

| Transporter | IC50 (nM) |

|---|---|

| Norepinephrine | 1.41 |

| Serotonin | 19.6 |

| Dopamine | 2100 |

Pharmacokinetics

Protriptyline is well absorbed from the gastrointestinal tract and exhibits rapid tissue distribution. Studies indicate that it reaches significant plasma levels within 2 hours post-administration, peaking at 8 to 12 hours . The drug undergoes hepatic metabolism, primarily through demethylation, with approximately 50% excreted in urine over a period of 16 days .

Depression

Protriptyline is indicated for major depressive disorder. Its antidepressant effects typically manifest after a latency period of about two weeks following initiation of therapy, attributed to gradual changes in receptor sensitivity within the limbic system .

Attention-Deficit Hyperactivity Disorder (ADHD)

A naturalistic study assessed protriptyline's efficacy in treating ADHD in children and adolescents. Out of thirteen subjects treated, only 11 completed at least four weeks on the medication, showing a modest reduction in ADHD symptoms (p < .004). However, only 45% were classified as positive responders, indicating limited clinical utility for ADHD management .

Pain Management

Protriptyline has also been explored for its analgesic properties, particularly in neuropathic pain management. Although the exact mechanism remains unclear, it is believed to modulate central nervous system opioid systems through indirect serotonergic pathways .

Side Effects and Safety Profile

Common side effects associated with protriptyline include:

- Anticholinergic Effects : Dry mouth, constipation, urinary retention.

- CNS Effects : Sedation, dizziness, nightmares.

- Cardiovascular Effects : Hypotension and tachycardia.

A notable concern is the potential for increased suicidal ideation among young adults taking antidepressants like protriptyline . Regular monitoring is advised during treatment initiation and dose adjustments.

Case Studies and Research Findings

Several case studies illustrate both the therapeutic potential and risks associated with protriptyline:

- Case Study on Overdose : A report highlighted severe complications following protriptyline overdose leading to multiple organ failure and death .

- Efficacy in Depression : A clinical trial indicated significant improvement in depression scores among patients treated with protriptyline compared to placebo after several weeks .

Propriétés

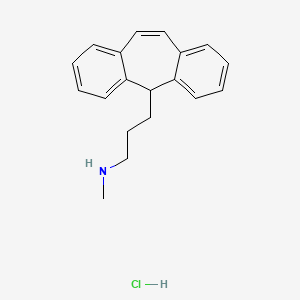

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N.ClH/c1-20-14-6-11-19-17-9-4-2-7-15(17)12-13-16-8-3-5-10-18(16)19;/h2-5,7-10,12-13,19-20H,6,11,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGQDIIKRQRZXJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCC1C2=CC=CC=C2C=CC3=CC=CC=C13.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

438-60-8 (Parent) | |

| Record name | Protriptyline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8046951 | |

| Record name | Protriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>45 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID56422215 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

1225-55-4 | |

| Record name | Protriptyline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1225-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Protriptyline hydrochloride [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001225554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759297 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protriptyline hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169912 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Protriptyline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8046951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Protriptyline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.597 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTRIPTYLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44665V00O8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.